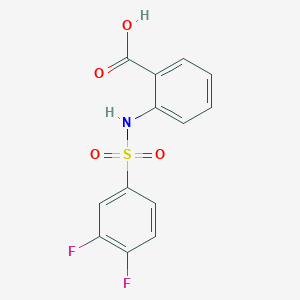

2-(3,4-Difluorobenzenesulfonamido)benzoic acid

Description

Properties

IUPAC Name |

2-[(3,4-difluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO4S/c14-10-6-5-8(7-11(10)15)21(19,20)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYRINOVIRXGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of action for sulfonamido benzoic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action for Sulfonamido Benzoic Acid Derivatives

Abstract

Sulfonamido benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility stems from the unique physicochemical properties imparted by the sulfonamide and benzoic acid moieties, which enable interaction with a diverse array of enzymatic and receptor targets. This technical guide provides a detailed exploration of the primary mechanisms of action associated with this class of compounds, moving beyond a simple catalog of activities to explain the underlying molecular interactions and the experimental rationale for their elucidation. We will dissect their roles as inhibitors of carbonic anhydrases, heat shock proteins, and key enzymes in inflammatory cascades, as well as their function as receptor modulators and antibacterial agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical class.

The Core Scaffold: A Foundation for Diverse Bioactivity

The sulfonylbenzoic acid framework is characterized by a benzoic acid ring substituted with a sulfonamide group (–SO₂NH–).[1] This arrangement provides a synthetically tractable core that allows for extensive chemical modification at multiple positions, facilitating the optimization of potency and selectivity for various biological targets.[1][2] The sulfonamide group frequently acts as a key zinc-binding moiety, while the benzoic acid portion can engage in hydrogen bonding and other interactions, with the overall structure dictating target specificity.[3]

The general synthesis of these derivatives is often a straightforward multi-step process, typically beginning with the chlorosulfonylation of a substituted benzoic acid, followed by amination to form the sulfonamide.[2][4] This synthetic accessibility has enabled the creation of large compound libraries for screening and the development of detailed Structure-Activity Relationship (SAR) studies.[1]

Caption: A generalized workflow for the synthesis of sulfonamido benzoic acid derivatives.[2][4]

Mechanism I: Carbonic Anhydrase Inhibition

One of the most well-established mechanisms of action for sulfonamido benzoic acid derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3] CAs catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, fluid secretion, and biosynthetic processes.[3] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them important therapeutic targets.[5][6]

Molecular Interaction

The inhibitory activity of sulfonamides is predicated on the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion located in the enzyme's active site.[3][7] This interaction mimics the binding of the natural substrate, effectively blocking the enzyme's catalytic activity by displacing the zinc-bound water molecule necessary for CO₂ hydration. The benzoic acid moiety and other substituents extend into the active site cavity, forming additional hydrogen bonds and van der Waals interactions with amino acid residues, which dictates the inhibitor's potency and isoform selectivity.[3][8]

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide derivative.

Structure-Activity Relationship (SAR)

-

The Sulfonamide Group: The unsubstituted -SO₂NH₂ moiety is critical for high-affinity binding to the active site zinc ion.[3]

-

Aromatic/Heterocyclic Ring: The nature of the ring system and its substituents significantly influences isoform selectivity and overall inhibitory potency.

-

Benzoic Acid Substituents: Modifications to the benzoic acid ring can enhance water solubility or introduce interactions with specific residues at the entrance of the active site, thereby modulating activity.[5]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for measuring CA activity and inhibition. The choice of this assay is based on its ability to measure the enzyme's true physiological reaction in real-time.

-

Principle: The assay measures the rate of pH change as CO₂ is hydrated to bicarbonate and a proton.

-

Reagents: A pH indicator (e.g., phenol red), a buffered solution (e.g., Tris), the purified CA enzyme, the inhibitor compound, and a CO₂-saturated solution.

-

Instrumentation: A stopped-flow spectrophotometer.

-

Procedure:

-

Equilibrate two syringes in the spectrophotometer, one containing the enzyme, buffer, and indicator, and the other containing the CO₂ solution.

-

Rapidly mix the contents of the syringes.

-

Monitor the change in absorbance of the pH indicator over time as the pH drops due to proton formation.

-

Repeat the experiment with varying concentrations of the sulfonamido benzoic acid derivative to determine the inhibitory constant (Ki).[7]

-

Mechanism II: Anti-inflammatory and Immunomodulatory Activity

Sulfonamido benzoic acid derivatives exhibit potent anti-inflammatory effects through multiple mechanisms, targeting both enzymatic pathways and cell surface receptors involved in the inflammatory cascade.

P2Y₁₄ Receptor Antagonism

The P2Y₁₄ receptor (P2Y₁₄R) is a G protein-coupled receptor identified as a key target in inflammatory diseases, including acute lung injury (ALI).[9][10] Certain 3-sulfonamido benzoic acid derivatives act as potent P2Y₁₄R antagonists.[11]

-

Molecular Interaction: By binding to the P2Y₁₄R, these antagonists block the receptor's activation by its natural ligand, UDP-glucose. This prevents downstream signaling that leads to the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9][11]

-

Therapeutic Rationale: In an LPS-induced mouse model of ALI, treatment with a P2Y₁₄R antagonist from this class significantly reduced pulmonary inflammatory infiltration and cytokine levels, demonstrating direct pharmacological evidence of this mechanism's potential.[9][11]

Caption: P2Y₁₄R antagonism by 3-sulfonamido benzoic acid derivatives.[9][11]

Cyclooxygenase-2 (COX-2) Inhibition

Some sulfonamide derivatives, such as celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[12] This mechanism is shared with a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). By selectively targeting COX-2, which is upregulated at sites of inflammation, these compounds can reduce pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[12]

Retinoid-related Orphan Receptor γt (RORγt) Inverse Agonism

RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of Th17 cells, which produce pro-inflammatory cytokines like IL-17.[13][14] It is a promising therapeutic target for autoimmune diseases. Novel N-sulfonamide derivatives have been developed as potent RORγt inverse agonists.[15]

-

Molecular Interaction: These compounds bind to the ligand-binding domain of RORγt, stabilizing an inactive conformation of the receptor. This prevents the recruitment of coactivators and suppresses the transcription of target genes, thereby inhibiting Th17 cell differentiation and IL-17 production.[13][15]

Mechanism III: Anticancer Activity via Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for tumor growth, proliferation, and survival (e.g., ErbB2/HER2, Akt, mutant p53).[16][17] Hsp90 is often overexpressed in cancer cells, making it an attractive therapeutic target.[18]

-

Molecular Interaction: Certain sulfonamide-containing compounds function as Hsp90 inhibitors by binding to the N-terminal ATP-binding pocket of the chaperone.[16][17] This competitive inhibition of ATP binding locks Hsp90 in an inactive state, preventing the chaperone cycle from proceeding. Consequently, client proteins become destabilized, ubiquitinated, and targeted for degradation by the proteasome.[17][19] This simultaneous disruption of multiple oncogenic signaling pathways can lead to cell cycle arrest and apoptosis.[19]

Caption: Hsp90 inhibition leads to degradation of oncogenic client proteins.[16][17]

Mechanism IV: Antibacterial Action

The classic mechanism of action for antibacterial sulfonamides is the inhibition of folic acid synthesis.[20] Bacteria must synthesize their own folic acid, an essential precursor for DNA and RNA synthesis, whereas mammalian cells acquire it from their diet. This metabolic difference provides the basis for selective toxicity.[21]

-

Molecular Interaction: Sulfonamides act as competitive inhibitors of dihydropteroate synthase, a key enzyme in the folate synthesis pathway. Due to their structural similarity to the enzyme's natural substrate, p-aminobenzoic acid (PABA), they bind to the active site and block the production of dihydropteroic acid.[20][21] This halts the synthesis of folic acid, leading to a bacteriostatic effect that prevents microbial growth and replication.[21]

Quantitative Data Summary

The potency of sulfonamido benzoic acid derivatives varies significantly depending on the specific derivative and the biological target. The table below summarizes representative inhibitory activities.

| Compound Class / Derivative | Target | Activity Metric | Potency Range | Reference |

| Benzamide-4-sulfonamides | hCA I | Kᵢ | 5.3 – 334 nM | [5] |

| Benzamide-4-sulfonamides | hCA II, VII, IX | Kᵢ | Low to sub-nanomolar | [5] |

| N-(sulfamethazine)-3,4,5-triacetoxybenzamide | hCA II | Kᵢ | 5.74 nM | [3] |

| Sulfonamide Drug (Torsemide) | Hsp90 | IC₅₀ | 1.0 µM | [16] |

| 3-Sulfonamido Benzoic Acid Deriv. (25l) | P2Y₁₄ Receptor | IC₅₀ | 5.6 nM | [9] |

| 3-Amide Benzoic Acid Deriv. (16c) | P2Y₁₄ Receptor | IC₅₀ | 1.77 nM | [11] |

Conclusion

The sulfonamido benzoic acid scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds with a wide spectrum of pharmacological activities. Their mechanisms of action are diverse, ranging from the well-established inhibition of carbonic anhydrase and bacterial folate synthesis to the modulation of contemporary targets like Hsp90, P2Y₁₄R, and RORγt in cancer and inflammatory diseases. The synthetic tractability of this scaffold ensures that it will remain a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the underlying molecular interactions and structure-activity relationships, as detailed in this guide, is paramount for the rational design of next-generation inhibitors with enhanced potency and target selectivity.

References

-

Ghorab, M. M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. Available at: [Link]

-

Gül, H. İ., et al. (2024). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Bentham Science. Available at: [Link]

-

Beydemir, Ş., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Gül, H. İ., et al. (2025). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. ResearchGate. Available at: [Link]

-

Nocentini, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Ma, W., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at: [Link]

-

Choudhary, A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

-

Hrobonova, K., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Molecules. Available at: [Link]

-

MEDSimplified. (2020). Sulfonamides: Mechanism of action. YouTube. Available at: [Link]

-

Al-Hujaily, E. M., et al. (2011). Some sulfonamide drugs inhibit ATPase activity of heat shock protein 90: investigation by docking simulation and experimental validation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Geyer, J., et al. (2024). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route followed for sulfamoyl benzamide derivatives. ResearchGate. Available at: [Link]

-

Cheung, K.-M., et al. (2008). Synthesis and SAR study of N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)-arylsulfonamides: heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects - A Review. American Journal of Pharmacological Sciences. Available at: [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

-

Ma, W., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. Available at: [Link]

-

Pharmacy D-E-O. (2024). SAR of Loop Diuretics (Sulphonamide Derivatives). YouTube. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. Bioorganic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. ResearchGate. Available at: [Link]

-

Zhou, Y., et al. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry. Available at: [Link]

-

de Oliveira, D. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances. Available at: [Link]

-

Srethapakdi, M., et al. (2001). Inhibition of heat shock protein 90 function by ansamycins causes the morphological and functional differentiation of breast cancer cells. Cancer Research. Available at: [Link]

-

Richardson, P. G., et al. (2011). Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers. British Journal of Haematology. Available at: [Link]

-

Biamonte, M. A., et al. (2010). Inhibitors of the heat shock protein 90: from cancer clinical trials to neurodegenerative diseases. Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]

-

Li, Q., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry. Available at: [Link]

-

Drug Discovery and Development. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Drug Discovery and Development. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciepub.com [sciepub.com]

- 7. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. openaccesspub.org [openaccesspub.org]

- 13. researchgate.net [researchgate.net]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Some sulfonamide drugs inhibit ATPase activity of heat shock protein 90: investigation by docking simulation and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 18. Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of heat shock protein 90 function by ansamycins causes the morphological and functional differentiation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

The Strategic Incorporation of Fluorine in Sulfonamide Scaffolds: A Technical Guide to Structure-Activity Relationships

Foreword: The Enduring Legacy and Fluorinated Future of Sulfonamides

The sulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a vast and diverse arsenal of therapeutic agents since its discovery. From the first antibacterial "sulfa drugs" to modern diuretics, anticonvulsants, anti-inflammatory agents, and highly specific enzyme inhibitors, the versatility of the sulfonamide functional group is undeniable. In recent decades, the strategic incorporation of fluorine into these scaffolds has unlocked new frontiers in drug design, offering a powerful tool to modulate physicochemical properties, enhance biological activity, and overcome pharmacokinetic challenges.[1][2]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts. It aims to provide a deep, mechanistic understanding of the structure-activity relationships (SAR) of fluorinated sulfonamides. We will explore the "why" behind the observed biological effects, delving into the causal relationships between molecular structure, physicochemical properties, and pharmacological outcomes. This guide is structured to provide not just a knowledge base, but a framework for rational drug design, empowering you to harness the unique properties of fluorine to develop the next generation of sulfonamide-based therapeutics and agrochemicals.

The Power of Fluorine: Modulating the Physicochemical Landscape of Sulfonamides

The introduction of fluorine into a sulfonamide scaffold can profoundly alter its fundamental properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2] Understanding these effects is paramount to rational drug design.

Acidity (pKa) and Lipophilicity (logP): A Delicate Balance

The sulfonamide proton is weakly acidic, and its ionization state at physiological pH is a critical determinant of its biological activity and pharmacokinetic properties. Fluorination, with its strong electron-withdrawing inductive effect, significantly increases the acidity of the sulfonamide NH group, leading to a lower pKa.[3] This increased acidity can enhance water solubility and alter the binding interactions with target proteins.

For instance, the introduction of fluorine atoms alpha to the sulfonamide group results in a linear increase in acidity of approximately 1.47 pKa units per fluorine atom. This heightened acidity can have a significant impact on biological activity.

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is another crucial parameter influenced by fluorination. While a single fluorine atom can subtly alter lipophilicity, the effect is highly dependent on its position within the molecule. Perfluorination of alkyl chains, however, dramatically increases lipophilicity, a property exploited in the design of some surfactants and agrochemicals.[3]

Table 1: Impact of Fluorination on the Physicochemical Properties of Sulfonamides

| Property | Effect of Fluorination | Rationale | Implication for Drug Design |

| Acidity (pKa) | Decreases (acidity increases) | Strong electron-withdrawing inductive effect of fluorine.[3] | Enhanced aqueous solubility, altered binding to target proteins. |

| Lipophilicity (logP) | Variable; generally increases with the number of fluorine atoms. | High lipophilicity of the C-F bond. | Improved membrane permeability, potential for increased protein binding, but also potential for non-specific binding and toxicity. |

| Metabolic Stability | Increases | The C-F bond is stronger than the C-H bond and less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[4][5][6] | Longer in vivo half-life, improved bioavailability. |

| Binding Affinity | Can increase | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. | Enhanced potency and selectivity. |

| Conformation | Can influence molecular conformation | The gauche effect and steric interactions of fluorine can favor specific rotamers. | Optimization of the bioactive conformation for target binding. |

Taming Metabolism: The Fluorine Shield

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[2][4] The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary machinery for drug metabolism in the liver.[5][6] By strategically placing fluorine atoms at sites of metabolic vulnerability, chemists can effectively "shield" the molecule from degradation, leading to a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Synthesis of Fluorinated Sulfonamides: A Practical Guide

The synthesis of fluorinated sulfonamides requires a specialized toolkit of reagents and methodologies. The choice of synthetic route depends on the desired fluorine substitution pattern and the overall complexity of the target molecule.

General Synthetic Strategies

A common and versatile approach involves the reaction of a sulfonyl fluoride with a primary or secondary amine. Sulfonyl fluorides are generally more stable and easier to handle than their sulfonyl chloride counterparts.

-

Dissolution: Dissolve the arylsulfonyl fluoride (1.0 eq.) and the desired amine (1.1 eq.) in a suitable aprotic solvent (e.g., acetonitrile, THF, or DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Caption: General workflow for the synthesis of sulfonamides.

Structure-Activity Relationships of Fluorinated Sulfonamides: Targeting Disease

The true power of fluorination lies in its ability to fine-tune the biological activity of sulfonamides against a wide array of targets. The following sections will explore the SAR of fluorinated sulfonamides in several key therapeutic areas.

Carbonic Anhydrase Inhibitors: A Case Study in Precision Targeting

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[7] Sulfonamides are potent inhibitors of CAs, with the sulfonamide group coordinating to the catalytic zinc ion in the active site. Fluorination of the aromatic ring of benzenesulfonamide inhibitors has been shown to significantly impact their inhibitory potency and isoform selectivity.

Table 2: Inhibition Constants (Kᵢ) of Fluorinated Benzenesulfonamides against Human Carbonic Anhydrase Isoforms

| Compound | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 | [8] |

| 1 | 4-F | - | - | - | - | |

| 2 | 2,4-di-F | - | - | - | - | |

| 3 | 2,3,5,6-tetra-F | - | - | - | - | |

| 4 | Perfluoro | - | - | - | - | |

| 5e | 3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide | 432.8 | 866.7 | - | 61.3 | [9] |

| 15 | 5,6-dimethoxy-2,3-dihydro-1H-indene fused to pyrazole | 219.9 | 3.3 | 6.1 | 24.4 | [9] |

Note: A hyphen (-) indicates that data was not available in the cited sources. The table is illustrative and combines data from multiple sources to show general trends.

The data clearly indicates that the position and number of fluorine substituents dramatically influence both the potency and selectivity of CA inhibitors. For example, some tri- and tetrafluorinated benzenesulfonamides have shown high affinity and selectivity for specific CA isoforms, such as CA XIII.[10] X-ray crystallography studies have been instrumental in elucidating the binding modes of these inhibitors, revealing how fluorine substituents can engage in specific interactions within the active site to enhance binding.[10][11]

This assay measures the ability of CA to catalyze the hydration of carbon dioxide, a reaction that produces protons and leads to a decrease in pH.

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant human carbonic anhydrase in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Prepare stock solutions of the fluorinated sulfonamide inhibitors in DMSO.

-

Prepare an assay buffer containing a pH indicator (e.g., phenol red).

-

Prepare a CO₂-saturated solution.

-

-

Assay Procedure:

-

In a stopped-flow instrument, rapidly mix the enzyme solution (with or without pre-incubated inhibitor) with the CO₂-saturated solution.

-

Monitor the change in absorbance of the pH indicator over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear phase of the absorbance change.

-

-

Data Analysis:

-

Plot the initial velocities against the inhibitor concentration.

-

Fit the data to the Michaelis-Menten equation for competitive inhibition to determine the inhibition constant (Kᵢ).[8]

-

Caption: Principle of the carbonic anhydrase inhibition assay.

Antibacterial Agents: Revitalizing a Classic Pharmacophore

The original sulfa drugs revolutionized medicine with their antibacterial properties. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12] Fluorination of the sulfonamide scaffold can enhance antibacterial activity, and SAR studies have revealed that strong electron-withdrawing groups, such as fluorine, on the aromatic ring generally lead to better antimicrobial action.[13]

Table 3: Minimum Inhibitory Concentrations (MIC) of Fluorinated Sulfonamides against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a (Fluorinated pyridine derivative) | Bacillus subtilis | 1.95 - 15.63 | [14][15] |

| Staphylococcus aureus | 1.95 - 15.63 | [14][15] | |

| Pseudomonas aeruginosa | 1.95 - 15.63 | [14][15] | |

| Escherichia coli | 1.95 - 15.63 | [14][15] | |

| 1 (2-nitrobenzenesulfonyl fluoride) | E. coli (Kanamycin-resistant) | 5.15 | [16] |

| 18 (4-methyl-2-nitrobenzenesulfonyl fluoride) | E. coli (Kanamycin-resistant) | 2.74 | [16] |

Anticancer Agents: A Multifaceted Approach

Fluorinated sulfonamides have emerged as promising anticancer agents, targeting a variety of pathways involved in tumor growth and progression. Their mechanisms of action are diverse and include the inhibition of key enzymes like carbonic anhydrases (specifically the tumor-associated isoforms CA IX and CA XII), kinases, and tubulin polymerization.

For instance, certain fluorinated thiourea derivatives carrying sulfonamide moieties have demonstrated significant cytotoxic effects against liver cancer (HepG2) and breast cancer (MCF-7) cell lines.[14][15]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated sulfonamide for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

HIV Protease Inhibitors: A Triumph of Rational Design

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Sulfonamide-containing compounds, such as Darunavir, are potent HIV protease inhibitors. The sulfonamide moiety plays a crucial role in binding to the enzyme's active site. Fluorination can be employed to enhance the pharmacokinetic properties and binding affinity of these inhibitors.

This assay is based on the ability of active HIV-1 protease to cleave a synthetic peptide substrate, releasing a fluorophore.

-

Reagent Preparation: Prepare solutions of HIV-1 protease, a fluorogenic substrate, and the test inhibitors.

-

Assay Procedure:

-

In a microplate, combine the HIV-1 protease and the inhibitor at various concentrations.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Ex/Em = 330/450 nm).

-

-

Data Analysis: The rate of fluorescence increase is proportional to the protease activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.[17]

Case Studies: Fluorinated Sulfonamides in Action

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its chemical structure features a trifluoromethyl (-CF₃) group, which contributes to its favorable pharmacokinetic profile and binding to the COX-2 active site. The sulfonamide moiety is also a key feature of its structure.

Fluorinated Sulfonamides in Agrochemicals

Fluorinated sulfonamides are also utilized in the agrochemical industry as herbicides and pesticides.[1] The incorporation of fluorine can enhance the efficacy, selectivity, and environmental persistence of these compounds. For example, certain N-phenylalkanesulfonylamides have shown potent herbicidal activity.[3]

Conclusion and Future Perspectives

The strategic incorporation of fluorine has proven to be a transformative approach in the design and development of sulfonamide-based compounds. By modulating key physicochemical properties, enhancing metabolic stability, and fine-tuning biological activity, fluorination has enabled the creation of highly effective and specific therapeutic agents and agrochemicals.

As our understanding of the intricate interplay between molecular structure and biological function continues to grow, so too will our ability to rationally design the next generation of fluorinated sulfonamides. Advances in computational chemistry, synthetic methodologies, and biological screening techniques will undoubtedly accelerate the discovery of novel compounds with improved efficacy, safety, and selectivity. The future of sulfonamide chemistry is, without a doubt, a fluorinated one.

References

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (URL: [Link])

-

Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC. (URL: [Link])

-

Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships - Adichunchanagiri University. (URL: [Link])

-

Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (URL: [Link])

-

Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PubMed. (URL: [Link])

-

CA II and IX and inhibition values of sulfonamides 50–62. KI values are... - ResearchGate. (URL: [Link])

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields | CoLab. (URL: [Link])

- FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. (URL: )

-

Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (URL: [Link])

-

Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs - ChemRxiv. (URL: [Link])

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC. (URL: [Link])

-

Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed. (URL: [Link])

-

Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase - PubMed. (URL: [Link])

-

The Synthesis of Functionalised Sulfonamides - UCL Discovery. (URL: [Link])

-

(a) X-ray crystal structure of the PPT1 and palmityl sulfonyl fluoride... - ResearchGate. (URL: [Link])

-

Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies | Request PDF. (URL: [Link])

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (URL: [Link])

-

Modular Two-Step Route to Sulfondiimidamides - PMC. (URL: [Link])

-

Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. (URL: [Link])

-

(PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides - ResearchGate. (URL: [Link])

-

K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... - ResearchGate. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI. (URL: [Link])

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. (URL: [Link])

-

Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase | Request PDF. (URL: [Link])

-

Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues | JACS Au. (URL: [Link])

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC. (URL: [Link])

-

Forever Chemicals and Agriculture Case Study | IATP. (URL: [Link])

-

Synthesis of environmentally relevant fluorinated surfactants—a review. (URL: [Link])

-

Current and Novel Inhibitors of HIV Protease - PMC. (URL: [Link])

-

Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - Frontiers. (URL: [Link])

-

An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - Research journals - PLOS. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])

-

Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities | Request PDF. (URL: [Link])

-

Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI. (URL: [Link])

-

Revisiting pesticide pollution: The case of fluorinated pesticides | Request PDF. (URL: [Link])

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (URL: [Link])

-

Environmental Chemistry of Commercial Fluorinated Surfactants: Transport, Fate, and Source of Perfluoroalkyl Acid Contamination in the Environment by. (URL: [Link])

-

HIV protease inhibitors - HIV Management Guidelines. (URL: [Link])

-

PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. (URL: [Link])

-

Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights | Environmental Science & Technology - ACS Publications. (URL: [Link])

-

A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors - Frontiers. (URL: [Link])

Sources

- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields | CoLab [colab.ws]

- 2. mdpi.com [mdpi.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. acu.edu.in [acu.edu.in]

- 14. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.co.jp]

A Technical Guide to the Predicted Metabolic Stability of 2-(3,4-Difluorobenzenesulfonamido)benzoic acid

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and dosing regimen.[1] This technical guide provides an in-depth analysis of the predicted metabolic stability of 2-(3,4-Difluorobenzenesulfonamido)benzoic acid, a molecule possessing structural motifs common in medicinal chemistry. By dissecting the molecule into its constituent functional groups—a difluorinated aromatic ring, a sulfonamide linker, and a benzoic acid moiety—we can form rational hypotheses about its metabolic fate. This guide synthesizes theoretical predictions with actionable experimental protocols, offering a comprehensive framework for researchers in drug discovery and development. We will explore both in silico predictive models and gold-standard in vitro assays, including human liver microsome and hepatocyte stability studies, to build a complete metabolic profile. The causality behind experimental design and the interpretation of resulting data are emphasized to provide a field-proven perspective on metabolic liability assessment.

Introduction: The Imperative of Metabolic Stability

In the early phases of drug discovery, establishing a compound's metabolic profile is essential. Poor metabolic stability often leads to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, accounting for a significant percentage of drug development failures.[2] Therefore, an early and accurate assessment of a molecule's susceptibility to enzymatic degradation is a cornerstone of the lead optimization process.[3] This guide focuses on this compound, a compound whose structure presents a confluence of metabolic possibilities, making it an excellent case study for an integrated predictive strategy. Our objective is to move beyond simple data reporting and provide a logical, scientifically-grounded workflow for predicting, testing, and interpreting metabolic stability.

Structural Analysis and Predicted Metabolic Hotspots

The metabolic fate of a xenobiotic is intrinsically linked to its chemical structure.[1] The structure of this compound can be deconstructed to identify potential sites of metabolic attack, commonly referred to as "metabolic hotspots."

-

The Benzoic Acid Moiety: The carboxylic acid group is a primary target for Phase II conjugation reactions. The human body rapidly absorbs benzoic acid and its derivatives, which are then primarily metabolized in the liver.[4] The two dominant pathways are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction conjugates the carboxylic acid with glucuronic acid to form an acyl glucuronide.[5][6] This process significantly increases water solubility, facilitating rapid excretion.[7]

-

Glycine Conjugation: Benzoic acid is activated to its Coenzyme A thioester (Benzoyl-CoA), which is subsequently conjugated with glycine by glycine N-acyltransferase to form hippuric acid or a derivative thereof.[8][9] This is a major elimination pathway for many benzoic acids.[10]

-

-

The Sulfonamide Moiety: While generally considered a metabolically stable linker, the sulfonamide group is not inert.[11] Potential metabolic pathways include:

-

Aromatic Hydroxylation: The 3,4-difluorophenyl ring could be a substrate for Cytochrome P450 (CYP) enzymes, leading to hydroxylation. However, fluorine atoms, being strongly electron-withdrawing, can decrease the electron density of the aromatic ring, potentially slowing the rate of oxidative metabolism. The position of the fluorines may block certain sites of oxidation.

-

N-Dealkylation/N-Glucuronidation: While this molecule lacks N-alkyl groups, the sulfonamide nitrogen itself can sometimes be a site for glucuronidation.

-

S-N Bond Cleavage: Hydrolytic cleavage of the sulfonamide bond is a less common but possible metabolic pathway, which can be influenced by the electronic properties of the attached aryl ring.[11] Electron-deficient aryl sulfonamides may be more susceptible to this cleavage.

-

-

The Difluorophenyl Group: The fluorine atoms serve a dual purpose. They can act as "metabolic blockers," preventing oxidation at the substituted positions. Their strong electron-withdrawing nature also deactivates the ring towards electrophilic attack by CYP enzymes, generally enhancing metabolic stability compared to a non-halogenated analogue.[12]

Predicted Metabolic Pathways

Based on this analysis, we can hypothesize the primary routes of metabolism for this compound. Phase II conjugation at the carboxylic acid is predicted to be the dominant clearance mechanism. Phase I oxidation on the aromatic rings is likely to be a minor pathway due to the deactivating effect of the fluorine and sulfonamide groups.

Caption: Predicted metabolic pathways for this compound.

Tier 1 Assessment: In Silico Prediction

Before embarking on costly and time-consuming wet-lab experiments, in silico models provide a valuable first-pass assessment of metabolic stability.[13][14] These computational tools use algorithms and extensive databases of known drug metabolism data to predict a new compound's fate.[15]

Methodology: A Multi-Model Approach

-

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models correlate a compound's physicochemical properties with its metabolic stability.[14] Tools like PredMS, a random forest-based model, can classify compounds as stable or unstable in human liver microsomes based on their structure.[2][16]

-

Site of Metabolism (SOM) Prediction: Software platforms (e.g., StarDrop™, ADMET Predictor™) can predict which atoms in the molecule are most likely to be metabolized by specific CYP450 isoforms. This is useful for identifying metabolic hotspots and guiding chemical modifications to improve stability.[15]

-

Molecular Docking: Structure-based models can simulate the docking of the compound into the active sites of key metabolic enzymes like CYP3A4, CYP2C9, or relevant UGTs.[14][17] The binding affinity and orientation can provide insights into whether the compound is a likely substrate.

Predicted Outcome for the Target Compound

In silico models are expected to predict that the primary metabolic events will involve the benzoic acid group. SOM predictors will likely flag the carboxylic acid as a key site for Phase II conjugation. The difluorophenyl ring is expected to be predicted as having low susceptibility to CYP-mediated oxidation.

Tier 2 Assessment: In Vitro Experimental Validation

In vitro assays are the cornerstone of metabolic stability assessment, providing quantitative data on a compound's susceptibility to metabolism by liver enzymes.[18] The choice of assay depends on the metabolic pathways being investigated.[19]

Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for evaluating Phase I (CYP-mediated) metabolism.[20] Liver microsomes are subcellular fractions containing enzymes primarily from the endoplasmic reticulum, including a high concentration of CYPs.[21][22]

-

Preparation:

-

Prepare a stock solution of the test compound (10 mM in DMSO).

-

Thaw pooled human liver microsomes (from multiple donors to average out genetic variability) on ice.[20]

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a cofactor solution of NADPH (Nicotinamide adenine dinucleotide phosphate) in buffer.

-

-

Incubation:

-

In a 96-well plate, combine buffer, microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[20]

-

Include a "minus cofactor" control well where buffer is added instead of NADPH to account for non-enzymatic degradation.

-

Include positive control compounds: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

-

-

Time Points & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard (for analytical normalization).[20] The acetonitrile precipitates the microsomal proteins.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line (k) represents the elimination rate constant.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Caption: Standard workflow for a Human Liver Microsomal (HLM) stability assay.

Hepatocyte Stability Assay

To gain a more comprehensive metabolic profile that includes both Phase I and Phase II activities, an assay using cryopreserved human hepatocytes is essential.[18][21] Hepatocytes contain a full complement of metabolic enzymes (CYPs, UGTs, SULTs, etc.) and transporters, offering a more physiologically relevant system.[21]

-

Preparation:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium (e.g., Williams' Medium E).

-

Determine cell viability and concentration using a method like trypan blue exclusion. Adjust cell density as needed (e.g., 0.5-1.0 x 10⁶ viable cells/mL).

-

Prepare the test compound in the incubation medium at the desired final concentration (e.g., 1 µM).

-

-

Incubation:

-

In a shaking water bath or incubator at 37°C, combine the hepatocyte suspension and the test compound solution.

-

Include positive controls (high and low clearance) as in the HLM assay.

-

-

Time Points & Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and quench the reaction with ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

The sample processing and LC-MS/MS analysis are identical to the HLM assay protocol.

-

Data Interpretation and Integrated Assessment

The integration of data from both in silico and in vitro models provides a robust prediction of metabolic stability.

Hypothetical Data Summary

| Compound | Assay Type | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Predicted In Vivo Clearance |

| Test Compound | HLM Assay | > 60 | < 12 µL/min/mg | Low (Oxidative) |

| Test Compound | Hepatocyte Assay | 25 | 55 µL/min/10⁶ cells | Moderate to High |

| Verapamil | HLM Assay | 8 | 87 µL/min/mg | High |

| Verapamil | Hepatocyte Assay | 10 | 139 µL/min/10⁶ cells | High |

| Warfarin | HLM Assay | > 60 | < 12 µL/min/mg | Low |

| Warfarin | Hepatocyte Assay | > 120 | < 6 µL/min/10⁶ cells | Low |

Note: Data are hypothetical and for illustrative purposes.

Analysis of Predicted Results

The hypothetical data in the table illustrate a classic metabolic profile.

-

High HLM Stability: The long half-life in microsomes suggests that the compound is highly resistant to Phase I (CYP-mediated) oxidative metabolism. This aligns with our structural analysis regarding the deactivating effects of the difluoro and sulfonamide groups.

-

Moderate Hepatocyte Instability: In contrast, the shorter half-life in hepatocytes indicates that the compound is cleared by other pathways present in these intact cells.[18] This strongly implicates Phase II conjugation—most likely at the carboxylic acid—as the primary clearance mechanism.

Caption: Logical workflow for an integrated metabolic stability assessment.

Conclusion and Future Directions

The predictive assessment of this compound indicates a compound with low susceptibility to oxidative metabolism but a probable liability due to rapid Phase II conjugation at its carboxylic acid moiety. This guide outlines a systematic, multi-tiered approach that combines theoretical structural analysis, rapid in silico screening, and definitive in vitro testing to build a scientifically sound metabolic profile.

For drug development professionals, this prediction is not an endpoint but a critical decision point. If a longer half-life is desired, medicinal chemistry efforts could be directed at modifying the benzoic acid portion of the molecule to sterically hinder the approach of UGT or other conjugating enzymes, thereby modulating the rate of clearance while preserving the desired pharmacological activity.

References

- In silico approaches and tools for the prediction of drug metabolism and f

- PredMS: a random Forest model for predicting metabolic stability of drug candidates in human liver microsomes. (2021). PubMed.

- PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. (2022). Oxford Academic.

- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.

- In Silico Modelling for Pharmaceutical Chemical Analysis: Predicting Drug Interactions and Metabolism. (2024). Longdom Publishing.

- In Silico Drug Metabolism Prediction Services. (n.d.).

- CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. (n.d.). Source not specified.

- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023).

- In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (2021). Source not specified.

- MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). Oxford Academic.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).

- How do you predict ADMET properties of drug candid

- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov

- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023). PubMed.

- Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences.

- Metabolic Stability Assays. (n.d.). WuXi AppTec Lab Testing Division.

- Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PMC.

- Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. (n.d.). Benchchem.

- Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex.

- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023).

- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022).

- Advancements in Understanding Benzoic Acid's Impact on Human Health. (2022). Justlong in Food.

- [Significance of Acid Stability of Sulfonamides for the Determination of Their N4-metabolites]. (n.d.). Source not specified.

- A model of in vitro UDP-glucuronosyltransferase inhibition by bile acids predicts possible metabolic disorders. (n.d.). PMC.

- Chlorpropamide 2-hydroxylation is catalysed by CYP2C9 and CYP2C19 in vitro. (n.d.). PMC - NIH.

- Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. (2017). MDPI.

- Benzoic acid. (n.d.). Wikipedia.

- Metabolism of Benzoic Acid by Bacteria: 3,5- Cyclohexadiene-1,2-Diol-1-Carboxylic Acid Is an Intermediate in the Formation of C

- Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. (2009). PubMed.

- The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. (n.d.). PubMed.

- Metabolism and elimination scheme for benzoic acid and a variety of its... (n.d.).

- UDP-Glucuronosyltransferases. (n.d.).

- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific

- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (n.d.). PMC.

- Glucuronosyltransferase. (n.d.). Wikipedia.

- Benzoic Acid Metabolism and Lipopolysaccharide Synthesis of Intestinal Microbiome Affects the Health of Ruminants under Free-Range and Captive Mode. (2022). MDPI.

- Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahep

- 2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid. (n.d.). Benchchem.

- Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. (1992). PubMed.

Sources

- 1. longdom.org [longdom.org]

- 2. PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. justlonghealth.com [justlonghealth.com]

- 5. researchgate.net [researchgate.net]

- 6. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]

- 12. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. aurlide.fi [aurlide.fi]

- 16. academic.oup.com [academic.oup.com]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. nuvisan.com [nuvisan.com]

- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. dls.com [dls.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Synthesis of 2-(3,4-Difluorobenzenesulfonamido)benzoic Acid: A Detailed Protocol for Pharmaceutical Research

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3,4-Difluorobenzenesulfonamido)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from readily available anthranilic acid and 3,4-difluorobenzenesulfonyl chloride, employing an environmentally benign, water-based reaction medium. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and robust characterization methods. The protocol emphasizes safety, efficiency, and high purity of the final product, which is a key intermediate for the synthesis of various biologically active molecules.

Introduction

N-arylsulfonyl anthranilic acid derivatives are a significant class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The target molecule, this compound, combines the key pharmacophore of anthranilic acid with a difluorinated benzenesulfonyl moiety, making it an attractive scaffold for the development of novel therapeutic agents.

This document outlines a reliable and scalable laboratory procedure for the synthesis of this target compound. The presented protocol is adapted from established green chemistry methods for sulfonamide synthesis, prioritizing the use of water as a solvent to minimize environmental impact.[1]

Reaction Scheme

The synthesis involves the nucleophilic attack of the amino group of anthranilic acid on the electrophilic sulfur atom of 3,4-difluorobenzenesulfonyl chloride in a basic aqueous medium. The reaction is followed by acidification to precipitate the desired product.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS Number |

| Anthranilic acid | Reagent | Sigma-Aldrich | 118-92-3 |

| 3,4-Difluorobenzenesulfonyl chloride | 97% | Alfa Aesar | 351003-36-6 |

| Sodium Carbonate (Anhydrous) | ACS Reagent | Fisher Scientific | 497-19-8 |

| Hydrochloric Acid (Concentrated) | ACS Reagent | VWR | 7647-01-0 |

| Deionized Water | - | - | 7732-18-5 |

| Ethyl Acetate | HPLC Grade | Merck | 141-78-6 |

| Hexane | HPLC Grade | Merck | 110-54-3 |

| Dichloromethane | ACS Reagent | Fisher Scientific | 75-09-2 |

| Methanol | ACS Reagent | VWR | 67-56-1 |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

Equipment

-

Magnetic stirrer with heating plate

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Büchner funnel and vacuum flask

-

pH paper or pH meter

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Experimental Protocol

Synthesis of this compound

Caption: Overall experimental workflow for the synthesis and purification.

Step 1: Preparation of the Reaction Mixture

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (1.37 g, 10 mmol) and anhydrous sodium carbonate (1.59 g, 15 mmol).

-

To this mixture, add 50 mL of deionized water.

-

Stir the suspension at room temperature until most of the solids have dissolved, forming a solution of sodium anthranilate.

Step 2: Addition of the Sulfonyl Chloride

-

In a separate 100 mL beaker, carefully dissolve 3,4-difluorobenzenesulfonyl chloride (2.32 g, 11 mmol) in 20 mL of a suitable organic solvent like dichloromethane or acetone. Caution: 3,4-Difluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Add the solution of 3,4-difluorobenzenesulfonyl chloride dropwise to the stirring aqueous solution of sodium anthranilate over a period of 15-20 minutes at room temperature.

Step 3: Reaction

-

After the addition is complete, allow the reaction mixture to stir vigorously at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%). The disappearance of the anthranilic acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Step 4: Work-up and Isolation

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath.

-

Slowly and carefully acidify the mixture to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise with constant stirring. Caution: Acidification is an exothermic process and may cause foaming.

-

A white precipitate of this compound will form.

-

Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water to remove any remaining inorganic salts and unreacted starting materials.

-

Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification

The crude product can be purified by either column chromatography or recrystallization.

Method A: Purification by Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

-

Load the solution onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Adding a small percentage of acetic acid (0.5-1%) to the eluent can improve the resolution and prevent tailing of the acidic product.

-

Collect the fractions containing the pure product (as determined by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a white solid.

Method B: Purification by Recrystallization

-

Select a suitable solvent or solvent system for recrystallization. Ethanol, a mixture of ethanol and water, or ethyl acetate and hexane are good starting points. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

-

In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

-

Filter the hot solution through a fluted filter paper to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 200-220 °C (based on similar sulfonamides) |

| Yield | Typically 80-95% (crude) |

| ¹H NMR | Signals corresponding to the aromatic protons of both rings and the acidic proton of the carboxylic acid and the sulfonamide NH. The aromatic region will show complex splitting patterns due to fluorine-proton coupling. |

| FT-IR (KBr, cm⁻¹) | Broad O-H stretch (~3400-2500), N-H stretch (~3250), C=O stretch (~1700), S=O stretches (~1350 and ~1160), C-F stretches (~1200-1100). |

Safety and Handling

-

Anthranilic acid: May cause skin and eye irritation.

-

3,4-Difluorobenzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.

-

Hydrochloric acid: Corrosive and causes severe burns. Handle with care in a well-ventilated area.

-

Organic solvents: Flammable and should be handled in a well-ventilated area away from open flames.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Discussion

The presented protocol offers an efficient and environmentally conscious method for the synthesis of this compound. The use of water as the primary solvent not only reduces the environmental footprint of the synthesis but also simplifies the work-up procedure, as the product conveniently precipitates upon acidification.

The choice of base is critical for the success of the reaction. Sodium carbonate is a mild and inexpensive base that effectively neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.

Purification is a key step to obtain the final compound in high purity suitable for further applications in drug discovery. While recrystallization can be effective if a suitable solvent is found, column chromatography often provides a more reliable method for removing closely related impurities. The addition of a small amount of acetic acid to the eluent during chromatography is a common practice to suppress the ionization of the carboxylic acid group, thereby reducing tailing and improving separation.

The characterization of the final product is essential to confirm its structure and purity. ¹H NMR spectroscopy will be particularly informative, with the characteristic downfield shifts of the aromatic protons adjacent to the electron-withdrawing sulfonyl and carboxyl groups. The coupling of the fluorine atoms to the aromatic protons of the difluorophenyl ring will result in complex splitting patterns that can be used to confirm the substitution pattern.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound from anthranilic acid. The method is characterized by its operational simplicity, high yield, and adherence to green chemistry principles. The purified product can be used as a key intermediate for the synthesis of a diverse library of compounds for screening in various drug discovery programs. The detailed experimental and characterization guidelines provided herein will be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis.

References

-

Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal. 2011;10:244-252. Available from: [Link]

-

Kamal, A., et al. A facile and green synthesis of sulfonamides and sulfonyl azides in aqueous medium. Green Chemistry. 2008;10(5):549-553. Available from: [Link]

Sources

Application Note: Preparation and Handling of 2-(3,4-Difluorobenzenesulfonamido)benzoic acid Stock Solutions in DMSO

Executive Summary

2-(3,4-Difluorobenzenesulfonamido)benzoic acid is a specialized small molecule characterized by a highly hydrophobic difluorophenyl ring coupled with polar, ionizable sulfonamide and carboxylic acid moieties[1]. This amphiphilic structural nature requires precise solvent management to ensure complete solubilization, long-term stability, and reproducibility in high-throughput screening (HTS) and targeted biological assays. This application note provides a self-validating, step-by-step protocol for preparing, storing, and diluting stock solutions of this compound in Dimethyl Sulfoxide (DMSO), grounded in industry-standard pharmaceutical handling practices[2][3].

Physicochemical Profiling

Before initiating stock preparation, it is critical to evaluate the compound's physical properties. This ensures accurate molarity calculations and predicts the molecule's thermodynamic behavior when transitioning between organic solvents and aqueous physiological buffers[1][2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Experimental Implication |

| Molecular Formula | C13H9F2NO4S | Determines elemental composition. |

| Molecular Weight | 313.28 g/mol | Essential for volumetric molarity calculations. |

| Key Functional Groups | Sulfonamide, Carboxylic acid | Contains acidic protons; may interact with basic buffers. |

| Solubility Profile | High in DMSO; Low in acidic H₂O | Requires an aprotic polar solvent for concentrated stocks. |

| Recommended Solvent | Anhydrous DMSO (≥99.9%) | Prevents hydrolysis and aqueous micro-precipitation. |

Causality & Experimental Choices (E-E-A-T)

A robust protocol is not merely a sequence of steps, but a series of deliberate choices designed to mitigate experimental artifacts. As a best practice, the following mechanistic rationales dictate our workflow:

-